molecular formula C14H20 B12838996 (4,4-Dimethylcyclohexyl)benzene CAS No. 100794-17-0

(4,4-Dimethylcyclohexyl)benzene

Cat. No.: B12838996
CAS No.: 100794-17-0
M. Wt: 188.31 g/mol
InChI Key: HBANEAUWVOSOON-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)benzene ( 100794-17-0) is an organic compound with the molecular formula C14H20 and a molecular weight of 188.31 g/mol . This chemical features a benzene ring directly linked to a 4,4-dimethylcyclohexyl group, as represented by the SMILES notation CC1(C)CCC(C2=CC=CC=C2)CC1 . It is provided with a purity of 95% and is characterized as a room-temperature stable substance requiring cold-chain transportation . This compound serves as a valuable intermediate and building block in organic synthesis and materials science research. Its structure, incorporating both an aromatic system and an alicyclic ring with geminal dimethyl substitution, makes it a subject of interest for studying steric and conformational effects in cyclohexyl systems . Researchers utilize it in the development of novel chemical entities, including its role as a precursor for more complex structures, exemplified by its brominated derivative, 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene (CAS 1809161-62-3) . This compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100794-17-0

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

(4,4-dimethylcyclohexyl)benzene

InChI

InChI=1S/C14H20/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

HBANEAUWVOSOON-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=CC=C2)C

Origin of Product

United States

Chemical Reactivity and Transformations of 4,4 Dimethylcyclohexyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions of the Benzene (B151609) Moiety

The 4,4-dimethylcyclohexyl group is an alkyl substituent on the benzene ring. Alkyl groups are known to be activating and ortho, para-directing in electrophilic aromatic substitution reactions. libretexts.orguci.edu This is due to their electron-donating inductive effect, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. uci.edulibretexts.org The increased electron density is particularly pronounced at the ortho and para positions, directing incoming electrophiles to these sites. libretexts.org

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the removal of a proton to restore the aromaticity of the ring. byjus.commsu.edu

Halogenation

Halogenation of (4,4-dimethylcyclohexyl)benzene involves the substitution of a hydrogen atom on the benzene ring with a halogen, typically chlorine or bromine. uci.edubyjus.com This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to activate the halogen and generate a more potent electrophile. byjus.commasterorganicchemistry.com The reaction of benzene with halogens in the presence of a Lewis acid leads to the formation of aryl halides. byjus.com Given the ortho, para-directing nature of the alkyl substituent, the primary products would be 1-halo-2-(4,4-dimethylcyclohexyl)benzene and 1-halo-4-(4,4-dimethylcyclohexyl)benzene.

Table 1: Halogenation of this compound

ReactantReagentCatalystMajor Products
This compoundCl₂FeCl₃1-Chloro-2-(4,4-dimethylcyclohexyl)benzene, 1-Chloro-4-(4,4-dimethylcyclohexyl)benzene
This compoundBr₂FeBr₃1-Bromo-2-(4,4-dimethylcyclohexyl)benzene, 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene. ambeed.com

Nitration

Nitration introduces a nitro group (-NO₂) onto the benzene ring. This is typically achieved by treating the substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at temperatures between 323-333K. byjus.combyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The nitronium ion then attacks the activated benzene ring. byjus.com The reaction with this compound is expected to yield a mixture of ortho- and para-nitro isomers, which can subsequently be reduced to form the corresponding anilines. vulcanchem.com

Table 2: Nitration of this compound

ReactantReagentsTemperatureMajor Products
This compoundConc. HNO₃, Conc. H₂SO₄323-333 K1-Nitro-2-(4,4-dimethylcyclohexyl)benzene, 1-Nitro-4-(4,4-dimethylcyclohexyl)benzene. vulcanchem.com

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). byjus.comchemguide.co.uk The electrophile in this reaction is SO₃. chemguide.co.uk Sulfonation is a reversible process; the sulfonic acid group can be removed by heating the product with dilute aqueous acid. libretexts.org This reversibility makes the sulfonic acid group a useful temporary blocking group in organic synthesis. libretexts.org For this compound, sulfonation would yield a mixture of the ortho- and para-sulfonic acid derivatives.

Table 3: Sulfonation of this compound

ReactantReagentConditionMajor Products
This compoundFuming H₂SO₄ (H₂SO₄ + SO₃)Heating2-(4,4-Dimethylcyclohexyl)benzenesulfonic acid, 4-(4,4-Dimethylcyclohexyl)benzenesulfonic acid

Acylation and Further Alkylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the benzene ring, typically by reacting the aromatic compound with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org For instance, the reaction of this compound with acetyl chloride would yield 1-(4-(4,4-dimethylcyclohexyl)phenyl)ethan-1-one (B12837268) as the major para product. The acylation reaction is generally regioselective for the para position, especially with bulky substituents, due to steric hindrance at the ortho positions.

Friedel-Crafts alkylation, which introduces an additional alkyl group, is also possible. However, it is often less synthetically useful than acylation due to issues with polyalkylation and carbocation rearrangements. libretexts.org

Table 4: Acylation of this compound

ReactantReagentCatalystMajor Product
This compoundAcetyl chlorideAlCl₃1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one.

Reactions Involving the Cyclohexyl Ring System

The saturated cyclohexyl ring is generally unreactive towards the electrophiles used in aromatic substitution. However, it can undergo reactions under different conditions, particularly oxidative processes.

Oxidative Processes

The cyclohexyl ring can be oxidized, though specific studies on this compound are limited. In general, the oxidation of alkyl-substituted aromatic compounds can be complex. Chemical oxidation using powerful oxidizing agents like hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO₄•⁻) can lead to a variety of products, including those from the oxidation of the alkyl substituent and ring-cleavage products. nih.gov

A patent describes the ozonolysis of a related compound, 3-(trans-2-phenyl-4,4-dimethylcyclohexyl)-1-propene, where ozone cleaves the double bond. google.com While this reaction targets the propene group, it demonstrates the reactivity of substituents on the cyclohexyl ring under specific oxidative conditions. The benzylic carbon (the carbon atom of the cyclohexyl ring attached to the benzene ring) is a potential site for oxidation. For many alkylbenzenes, strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the benzylic position to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. youtube.com However, if the benzylic carbon is quaternary, as it is in this compound, this type of oxidation will not occur. youtube.com

Theoretical studies on the low-temperature oxidation of the cyclohexyl radical itself show a complex mechanism involving the addition of oxygen to form various peroxy and hydroperoxycyclohexyl species, which can then undergo further reactions like isomerization and ring-opening. rsc.org These studies highlight the intricate pathways involved in the oxidation of the cyclohexane (B81311) structure.

Radical Functionalization

Radical functionalization provides a powerful strategy for modifying C-H bonds, which are typically unreactive. wisc.edu In this compound, the tertiary C-H bond at the C1 position of the cyclohexyl ring (the benzylic position) is the most susceptible to radical reactions. This heightened reactivity is due to the stabilization of the resulting benzylic radical through resonance with the adjacent benzene ring. pressbooks.pub

The process is typically initiated by a radical initiator that abstracts the benzylic hydrogen atom, a step known as hydrogen atom transfer (HAT). researchgate.netrsc.org This generates a tertiary benzylic radical, which is a key intermediate that can then be trapped by various reagents to form new C-C, C-O, C-N, or C-halogen bonds. rsc.orgchinesechemsoc.org

Copper-catalyzed radical relay reactions have emerged as a versatile method for such transformations. rsc.org In a typical catalytic cycle, a copper(I) catalyst reacts with an oxidant (like N-fluorobenzenesulfonimide, NFSI, or a peroxide) to generate a heteroatom-centered radical. rsc.orgbohrium.com This radical selectively abstracts the benzylic hydrogen from the this compound. The resulting carbon-centered radical is then captured by a copper(II) species, which delivers a functional group to yield the final product. rsc.org

Table 1: Potential Radical Functionalization Reactions of this compound

Reaction TypeReagentsExpected Product
BrominationN-Bromosuccinimide (NBS), Peroxide Initiator1-Bromo-1-phenyl-4,4-dimethylcyclohexane
OxidationO₂, Radical Initiator1-Hydroperoxy-1-phenyl-4,4-dimethylcyclohexane
CyanationCu(I) Catalyst, NFSI, Cyanide Source1-Cyano-1-phenyl-4,4-dimethylcyclohexane
AzidationCu(I) Catalyst, NFSI, Azide (B81097) Source1-Azido-1-phenyl-4,4-dimethylcyclohexane
EtherificationCu(I) Catalyst, Peroxide, Alcohol1-Alkoxy-1-phenyl-4,4-dimethylcyclohexane

Side-Chain Modifications at the Cyclohexyl or Benzene Moiety

Modifications can be directed towards either the cyclohexyl ring or the benzene ring, leveraging the distinct reactivity of each part.

Cyclohexyl Moiety Modifications: The primary site for modification on the cyclohexyl ring is the benzylic carbon. Side-chain oxidation is a common transformation for alkylbenzenes. orgoreview.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize an alkyl side chain attached to a benzene ring. orgoreview.comlibretexts.org For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. libretexts.orgpearson.com In the case of this compound, the tertiary benzylic carbon, upon oxidation, could potentially lead to ring-opened products or, under specific conditions, hydroxylation. The complex mechanism involves the formation of benzylic radical intermediates. pressbooks.publibretexts.org

Benzene Moiety Modifications: The benzene ring undergoes electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The (4,4-dimethylcyclohexyl) group is an alkyl substituent, which is known to be an activating group and an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the cyclohexyl group. However, since the para position is already occupied by the cyclohexyl group, substitution occurs at the ortho positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. ksu.edu.sa

Furthermore, under harsh oxidative conditions using radicals like hydroxyl (HO•) or sulfate (SO₄•⁻), the aromatic ring itself can be attacked. This can lead to hydroxylation of the ring or even ring-cleavage, producing various aldehydes and organic acids. nih.govfigshare.comnih.gov

Table 2: Representative Side-Chain Modification Reactions

MoietyReaction TypeReagentsExpected Product(s)
CyclohexylBenzylic OxidationKMnO₄, HeatComplex mixture, potential for ring cleavage to form 4,4-dimethyl-1-phenylcyclohexane-1-carboxylic acid (hypothetical)
BenzeneNitrationHNO₃, H₂SO₄(2-Nitro-4-(4,4-dimethylcyclohexyl)phenyl)benzene and (3-Nitro-4-(4,4-dimethylcyclohexyl)phenyl)benzene
BenzeneBrominationBr₂, FeBr₃(2-Bromo-4-(4,4-dimethylcyclohexyl)phenyl)benzene and (3-Bromo-4-(4,4-dimethylcyclohexyl)phenyl)benzene
BenzeneAcylationAcetyl Chloride, AlCl₃1-(2-Acetyl-4-(4,4-dimethylcyclohexyl)phenyl)ethanone and 1-(3-Acetyl-4-(4,4-dimethylcyclohexyl)phenyl)ethanone
BenzeneOxidative CleavageHO• or SO₄•⁻Mixture of smaller aldehydes and carboxylic acids

Mechanistic Investigations of Key Transformations

The mechanisms governing the transformations of this compound are complex and depend on the reagents and conditions employed.

For radical functionalization at the benzylic position , particularly in copper-catalyzed systems, several pathways for the functionalization of the key benzylic radical intermediate have been proposed. bohrium.com

Radical-Polar Crossover (RPC): The benzylic radical can be oxidized by a copper(II) species to form a benzylic cation. This cation is then trapped by a nucleophile. This pathway is suggested for nucleophiles like azide and methoxide. bohrium.com

Reductive Elimination: The benzylic radical can add to a copper(II) center to form a transient organocopper(III) intermediate. This intermediate then undergoes reductive elimination to form the new C-functional group bond and regenerate the copper(I) catalyst. acs.org

Direct Radical Addition: The benzylic radical may directly add to a copper-bound nucleophile. An inner-sphere mechanism of this type has been proposed to rationalize enantioselective cyanation reactions. bohrium.com

For the oxidative cleavage of the aromatic ring , the mechanism is initiated by the attack of a highly reactive radical, such as a hydroxyl radical (HO•). nih.govnih.gov The radical adds to the benzene ring to form a hydroxycyclohexadienyl radical. nih.gov This intermediate can then react with oxygen to form a peroxy radical. The subsequent rearrangement of this peroxy radical can lead to the formation of a bicyclic peroxide, which ultimately undergoes ring cleavage to yield smaller, oxygenated products like oxoenals and oxodials. figshare.comresearchgate.net

In palladium-catalyzed C-H activation , which can functionalize the benzene ring, detailed experimental and computational studies on similar arenes suggest a mechanism involving a concerted C-H activation step as part of a Pd(0)/Pd(II) catalytic cycle. bohrium.comchemrxiv.orgnih.gov The use of specific ligands is crucial for the catalyst's activity and for enabling the reaction without needing a large excess of the arene substrate. bohrium.comnih.gov

Table 3: Overview of Key Mechanistic Pathways

TransformationKey Intermediate(s)Proposed Mechanism(s)
Benzylic C-H FunctionalizationTertiary Benzylic Radical, Benzylic Cation, Organocopper(III) speciesRadical-Polar Crossover (RPC), Reductive Elimination from Cu(III), Direct Radical Addition
Aromatic Ring CleavageHydroxycyclohexadienyl Radical, Bicyclic Peroxy IntermediateRadical Addition, Reaction with O₂, Rearrangement, and Fragmentation
Aromatic C-H ActivationPd(0)/Pd(II) species, η²-arene intermediateConcerted Metalation-Deprotonation, Oxidative Addition/Reductive Elimination

Advanced Spectroscopic and Structural Elucidation Studies

Conformational Analysis of the Cyclohexyl Ring

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of intramolecular processes, such as the chair-to-chair ring inversion of cyclohexane (B81311) derivatives. nih.govvu.nl In (4,4-Dimethylcyclohexyl)benzene, this inversion interconverts the two non-equivalent chair conformers: one with an equatorial phenyl group and one with an axial phenyl group.

At room temperature, this ring inversion is rapid on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of inversion decreases. At a sufficiently low temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden significantly. Below this temperature, the exchange becomes slow enough that separate signals for the individual conformers can be observed. nih.gov

The free energy of activation (ΔG‡) for the ring inversion process can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. For substituted cyclohexanes, this barrier is typically in the range of 10-11 kcal/mol. The presence of the 4,4-dimethyl groups is expected to slightly alter this barrier compared to unsubstituted cyclohexylbenzene (B7769038) due to steric interactions in the transition state.

Table 1: Representative Energy Barriers for Ring Inversion in Substituted Cyclohexanes This table presents typical data for analogous compounds to illustrate the energy scales involved.

Compound Method Coalescence Temp. (K) ΔG‡ (kcal/mol)
Cyclohexane-d11 DNMR ~220 10.2
Methylcyclohexane DNMR ~215 10.0
cis-1,4-Di-tert-butylcyclohexane DNMR ~125 6.35 - 6.83 nih.gov
This compound Estimated ~210-225 ~10.1 - 10.5

In monosubstituted cyclohexanes, substituents generally prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. pressbooks.pubopenstax.org For this compound, the conformational equilibrium is heavily skewed towards the conformer where the phenyl group is in the equatorial position.

The energy difference between the axial and equatorial conformers is known as the conformational free energy or "A-value". The larger and more sterically demanding the substituent, the larger its A-value and the stronger its preference for the equatorial position. The phenyl group has a significant A-value, estimated to be around 2.8-3.1 kcal/mol. This means that the equatorial conformer is substantially more stable than the axial conformer. Consequently, at equilibrium, the population of the conformer with the axial phenyl group is exceedingly small. The 4,4-dimethyl substitution does not change this fundamental preference but serves as a structural anchor, influencing the precise geometry and energy of the two chair forms.

Table 2: Conformational Free Energy (A-Values) for Relevant Substituents

Substituent A-Value (kcal/mol) % Equatorial Conformer (at 298 K)
-CH₃ 1.74 ~95%
-C₆H₅ (Phenyl) ~3.0 >99%
-C(CH₃)₃ (tert-Butyl) ~5.0 >99.9%

High-Resolution Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. mdpi.commdpi.com For this compound, the spectrum is a composite of the vibrations from the phenyl ring, the cyclohexyl ring, and the methyl groups.

Key vibrational modes include:

Phenyl Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a characteristic pattern of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (700-900 cm⁻¹) are also characteristic of the substitution pattern on the benzene (B151609) ring.

Cyclohexyl Ring: Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the cyclohexane ring are observed just below 3000 cm⁻¹. CH₂ scissoring (bending) vibrations occur around 1450 cm⁻¹.

Methyl Groups: Symmetric and asymmetric C-H stretching modes of the methyl groups also appear in the 2850-2970 cm⁻¹ region. A characteristic symmetric bending (umbrella) mode is found near 1375 cm⁻¹.

High-resolution studies can sometimes distinguish between different conformers, although at room temperature, the spectrum is dominated by the most stable equatorial conformer.

Table 3: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Assignment Group
3100 - 3000 C-H stretch Aromatic (Phenyl)
3000 - 2850 C-H stretch Aliphatic (Cyclohexyl, Methyl)
1600, 1585, 1500, 1450 C=C stretch Aromatic (Phenyl)
~1450 CH₂ scissors Cyclohexyl
~1375 CH₃ symmetric bend Methyl
900 - 675 C-H out-of-plane bend Aromatic (Phenyl)

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing details about its elemental composition and structure. libretexts.org In electron ionization (EI) mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation.

The fragmentation of alkylbenzenes is well-documented. Common fragmentation pathways for this molecule would include:

Benzylic Cleavage: Cleavage of the bond between the phenyl and cyclohexyl rings is a primary fragmentation route. However, the most stable fragment often arises from rearrangements.

Formation of Tropylium (B1234903) Ion: A common pathway for alkylbenzenes is the rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Phenyl Cation: Loss of the entire cyclohexyl substituent can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77. docbrown.info

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can fragment through various pathways, including the loss of one or both methyl groups ([M-15]⁺ or [M-30]⁺) or the loss of ethylene (B1197577) or propene fragments through ring-opening mechanisms. researchgate.netyoutube.com

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (Molecular Weight = 188.32 g/mol)

m/z Proposed Fragment Ion Formula Notes
188 [M]⁺ [C₁₄H₂₀]⁺ Molecular Ion
173 [M - CH₃]⁺ [C₁₃H₁₇]⁺ Loss of a methyl group
105 [C₈H₉]⁺ [C₈H₉]⁺ Cleavage within the ring with H-transfer
91 [C₇H₇]⁺ [C₇H₇]⁺ Tropylium ion (rearrangement)
77 [C₆H₅]⁺ [C₆H₅]⁺ Phenyl cation
57 [C₄H₉]⁺ [C₄H₉]⁺ Fragment from cyclohexyl ring (e.g., tert-butyl cation)

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. aps.org While a published crystal structure for this compound specifically may not be readily available, the expected solid-state structure can be inferred from studies of similar molecules like cyclohexylbenzene or other substituted cyclohexanes. docbrown.info

If a single crystal could be grown, X-ray diffraction would be expected to confirm:

The chair conformation of the cyclohexane ring.

The equatorial orientation of the phenyl substituent to minimize steric hindrance in the crystal packing.

The precise C-C bond lengths in the phenyl ring (expected to be ~1.39 Å) and the C-C single bonds in the cyclohexane ring (~1.54 Å). chemguide.co.uk

The planarity of the benzene ring and the tetrahedral geometry of the sp³-hybridized carbons in the cyclohexane ring. theexamformula.co.uk

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides initial information, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the cyclohexane ring (e.g., H-1 with H-2/H-6) and adjacent protons on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing connectivity between different parts of the molecule. For instance, it would show a correlation from the H-1 proton of the cyclohexyl ring to the ipso-carbon of the phenyl ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY is critical for confirming the preferred conformation. In the equatorial conformer, NOE correlations would be expected between the axial H-1 proton and the axial protons at C-3 and C-5, providing definitive proof of the stereochemical arrangement. researchgate.net

Table 5: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Expected Key Information

| COSY | ¹H-¹H | - H-1 ↔ H-2/H-6

  • H-2 ↔ H-3
  • Phenyl H's ↔ adjacent Phenyl H's | | HSQC | ¹H-¹³C (1-bond) | - H-1 ↔ C-1
  • H-2/H-6 ↔ C-2/C-6
  • Methyl H's ↔ Methyl C's | | HMBC | ¹H-¹³C (2-3 bonds) | - H-1 ↔ Phenyl C-ipso
  • H-1 ↔ Phenyl C-ortho
  • Methyl H's ↔ C-3/C-5
  • Methyl H's ↔ C-4 | | NOESY | ¹H-¹H (through space) | - Axial H-1 ↔ Axial H-3/H-5
  • Equatorial H-1 ↔ Axial H-2/H-6
  • Phenyl H-ortho ↔ H-2/H-6 |
  • Computational and Theoretical Investigations of 4,4 Dimethylcyclohexyl Benzene

    Quantum Chemical Calculations of Electronic Structure and Aromaticity

    Quantum chemical calculations are fundamental to understanding the electronic properties of (4,4-Dimethylcyclohexyl)benzene. The electronic structure of benzene (B151609) is a classic case study in chemistry, characterized by its delocalized π-electron system, which is the source of its aromaticity. nih.govuomustansiriyah.edu.iq For this compound, the benzene ring remains the core determinant of its aromatic character.

    The interaction between the dimethylcyclohexyl group and the benzene ring is a key area of investigation. Studies on alkylbenzenes have shown that alkyl groups can interact with the benzene σ orbitals. aip.org This interaction can lead to moderate charge-transfer excitations, which are predominantly of a σ→π* character. aip.org The relative orientation of the benzene and alkane moieties significantly influences the oscillator strength for these transitions. aip.org

    The aromaticity of the benzene ring in substituted systems can be evaluated using various computational descriptors. Methods like Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and Electron Density of Delocalized Bonds (EDDB) are commonly employed. rsc.org For instance, studies on disubstituted benzene and cyclohexa-1,3-diene derivatives have shown that substituents can modulate the aromaticity of the ring. researchgate.net In the case of this compound, the cyclohexyl group acts as a weak electron-donating group, which can slightly influence the electron distribution and, consequently, the aromaticity of the benzene ring.

    Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics

    Density Functional Theory (DFT) is a widely used computational method for studying the geometry, conformations, and energetics of molecules due to its balance of accuracy and computational cost. mdpi.comfrontiersin.org For this compound, DFT calculations would be crucial for determining the preferred three-dimensional structure. This includes the conformation of the cyclohexane (B81311) ring (chair, boat, or twist-boat) and the rotational barrier around the C-C bond connecting the cyclohexane and benzene rings.

    The energetics of the molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. scirp.org DFT calculations on structurally related compounds provide insight into what can be expected for this compound. For example, a study on 4-(2,4-dimethylcyclohexyl)-2-butanone, which shares the dimethylcyclohexyl moiety, reported a HOMO-LUMO band gap of 0.674 eV, indicating a relatively reactive nature. scirp.org In contrast, 3,4-Dimethyl-3-cyclohexene-1-carbaldehyde was found to have a much larger band gap of 3.918 eV. scirp.org

    CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
    4-(2,4-dimethylcyclohexyl)-2-butanone-2.910-2.2360.674 scirp.org
    5-(3-phenylpropanoyl)dihydro-2(3H)-furanone-5.560-2.1673.393 scirp.org
    3,4-Dimethyl-3-cyclohexene-1-carbaldehyde--3.918 scirp.org
    Isopropenyl-4-methyl-1,2-cyclohexanediol--1.588 scirp.org

    DFT can also be used to calculate thermodynamic properties such as the enthalpy of formation. nih.gov For alkylbenzenes, the Benson group additivity method, often used in conjunction with quantum chemical calculations, allows for the estimation of thermodynamic properties for a wide range of isomers. nist.gov

    Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

    Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules over time. nih.govmdpi.combiorxiv.org For this compound, MD simulations can provide a detailed picture of its conformational landscape. The cyclohexane ring is known for its conformational flexibility, primarily interconverting between chair and twist-boat forms. nih.gov MD simulations can map these interconversions and determine their relative populations and the energy barriers between them. nih.govresearchgate.net

    MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can investigate how they pack in the liquid or solid state and the nature of the forces governing these interactions. These simulations can reveal information about local ordering and dynamics in the liquid phase. acs.org Furthermore, MD simulations with probe molecules, such as benzene, have been successfully used to identify potential binding sites on larger molecules, a technique that could be adapted to study the interaction of this compound with other species. nih.gov

    In the context of drug design or materials science, MD simulations can be used to study the interaction of this compound with proteins or other macromolecules. nih.govbgu.ac.il These simulations can provide insights into binding modes and affinities, guiding the design of new molecules with desired properties.

    Reaction Pathway Modeling and Transition State Analysis

    Understanding the chemical reactions that this compound can undergo is crucial for predicting its stability, degradation pathways, and potential for use in synthesis. Computational methods for reaction pathway modeling and transition state analysis are essential for this purpose. nih.govscm.com These methods aim to identify the most likely routes for a chemical reaction and to characterize the high-energy transition state that lies on the path between reactants and products. beilstein-journals.org

    For example, the synthesis of cyclohexylbenzene (B7769038) via the hydroalkylation of benzene is a well-studied reaction where computational modeling has played a significant role. sciopen.comresearchgate.net DFT calculations can be used to map the potential energy surface of the reaction, identifying intermediates and transition states. This allows for the elucidation of the reaction mechanism, such as whether the reaction proceeds via a stepwise or concerted pathway.

    Similarly, the decomposition of related molecules like ethylcyclohexane (B155913) has been studied computationally to understand combustion processes. researchgate.net These studies involve identifying various decomposition pathways, such as C-C bond scission and H-transfer reactions, and calculating the kinetic parameters for each step. researchgate.net Such an approach could be applied to this compound to understand its thermal stability and pyrolysis products. The use of semi-empirical methods, like the extended tight-binding (xTB) method, can significantly speed up the process of generating reaction paths and finding transition state guesses. chemrxiv.org

    Prediction of Spectroscopic Parameters via Computational Methods

    Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, various spectroscopic techniques would be used for its analysis, and computational predictions can be a valuable complement to experimental data.

    Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of molecules. By comparing the calculated vibrational spectrum with experimental IR and Raman spectra, one can confirm the molecular structure and assign the observed bands to specific vibrational modes. Studies on metal-benzene complexes have demonstrated the power of combining experimental IR spectroscopy with DFT calculations to understand bonding. mpg.de

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions can help in assigning complex spectra and can be particularly useful for distinguishing between different conformers or isomers.

    Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. nih.gov These calculations can help assign the observed electronic transitions, such as the π→π* transitions expected for the benzene ring. aip.orgnih.gov

    The accuracy of these predictions depends on the chosen level of theory and basis set. Machine learning approaches are also emerging as a way to predict spectroscopic properties with high accuracy at a lower computational cost. nih.gov

    Applications of 4,4 Dimethylcyclohexyl Benzene and Its Derivatives in Materials Science and Organic Synthesis

    Role as Intermediates in Complex Organic Synthesis

    (4,4-Dimethylcyclohexyl)benzene and its functionalized analogues are valuable intermediates in the synthesis of more complex molecules. The benzene (B151609) ring can undergo various electrophilic substitution reactions, while the cyclohexyl moiety can be functionalized to introduce chirality or other desired features.

    Key Synthetic Intermediates:

    1-Bromo-4-(4,4-dimethylcyclohexyl)benzene: This brominated derivative is a key building block in organic synthesis. bldpharm.com The bromine atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. bldpharm.com

    4-(4,4-Dimethylcyclohexyl)benzenemethanol: This alcohol derivative serves as a precursor for the synthesis of esters, ethers, and other functional groups. bldpharm.com Its applications can range from the preparation of specialty polymers to the synthesis of biologically active molecules.

    Sulfonamide Derivatives: Compounds like 4-(2-chloroethyl)-N-(4,4-dimethylcyclohexyl)benzene-1-sulfonamide and 2,4-dibromo-N-(4,4-dimethylcyclohexyl)benzene-1-sulfonamide are examples of how the core structure can be elaborated to create molecules with potential applications in medicinal chemistry or materials science. molport.commolport.com

    The synthesis of these intermediates often starts from precursors like 4,4-dimethylcyclohexanone (B1295358) and benzene, highlighting the versatility of this chemical scaffold in multi-step synthetic sequences. lookchem.com

    Development of Liquid Crystalline Materials

    The rigid and anisotropic structure of the this compound core makes it a suitable component for the design of liquid crystalline materials. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals, and they are crucial for display technologies.

    Derivatives of this compound can be incorporated into liquid crystal mixtures to modify their physical properties, such as the nematic temperature range, viscosity, and dielectric anisotropy. For instance, the introduction of polar groups or extending the molecular length by adding more cyclic units can induce or enhance liquid crystalline phases. Phenylcyclohexane-based liquid crystals are known for their low viscosity and high response speeds, which are desirable characteristics for display applications. tcichemicals.com The development of new liquid crystal compounds, including those based on Schiff bases and other derivatives, continues to be an active area of research. google.comresearchgate.netrsc.org

    Polymer Chemistry Applications

    In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to create polymers with specific thermal and mechanical properties. The bulky dimethylcyclohexyl group can influence the polymer's glass transition temperature, solubility, and mechanical strength.

    For example, acrylate (B77674) and methacrylate (B99206) esters derived from this compound, such as (4,4-dimethylcyclohexyl) 2-methylprop-2-enoate and (4,4-dimethylcyclohexyl) prop-2-enoate, are mentioned in the context of comb polymer viscosity modifiers for lubricants. google.com These monomers can be polymerized to create materials with tailored properties for specific industrial applications. Furthermore, derivatives like 4-(3,3-dimethylcyclohexyl)aniline (B13191483) are considered pivotal in polymer chemistry, likely as monomers for polyamides or polyimides. vulcanchem.com

    Functional Materials for Environmental Remediation and Separation Technologies

    The this compound structure can be incorporated into materials designed for environmental applications. For instance, its derivatives could be used to create sorbents for the removal of organic pollutants from water or air. The hydrophobic nature of the hydrocarbon backbone makes it suitable for capturing nonpolar contaminants.

    Research has explored the use of related compounds for the reversible absorption of volatile organic compounds (VOCs), which is a critical aspect of reducing environmental pollution. researchgate.net While direct applications of this compound in large-scale environmental remediation are not extensively documented, the fundamental structure is relevant to the design of materials for capturing pollutants like benzene from the environment. vertexenvironmental.canih.gov

    Applications in Advanced Chemical Research (e.g., as chiral auxiliaries or ligands)

    The stereogenic potential of the cyclohexyl ring in this compound derivatives makes them interesting candidates for applications in asymmetric synthesis. A chiral auxiliary is a temporary stereogenic group that can be attached to a starting material to control the stereochemical outcome of a reaction. wikipedia.org

    While this compound itself is not chiral, its derivatives can be synthesized in enantiomerically pure forms. These chiral derivatives can then be used as auxiliaries to guide the formation of a specific enantiomer of a target molecule. williams.edu Although specific examples of this compound derivatives being used as commercial chiral auxiliaries are not widespread, the underlying principle of using rigid cyclic structures to control stereochemistry is a well-established strategy in organic synthesis. wikipedia.org

    Synthesis and Characterization of Functionalized 4,4 Dimethylcyclohexyl Benzene Derivatives

    Systematic Functionalization of the Benzene (B151609) Ring

    The benzene ring of (4,4-Dimethylcyclohexyl)benzene is susceptible to electrophilic aromatic substitution (EAS), a fundamental process in the functionalization of aromatic compounds. pressbooks.pubschoolwires.net The (4,4-Dimethylcyclohexyl) group is an alkyl substituent, which typically acts as an electron-donating group, thereby activating the benzene ring for EAS reactions. msu.edu This activation directs incoming electrophiles primarily to the ortho and para positions. However, due to the steric bulk of the cyclohexyl group, the para position is generally favored.

    Common functionalization reactions include:

    Nitration: Introducing a nitro group (-NO₂) onto the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid. This nitro group can then serve as a handle for further transformations, such as reduction to an amino group (-NH₂). google.comyoutube.com

    Halogenation: Bromine or chlorine can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. libretexts.orglibretexts.org These halogenated derivatives are valuable precursors for cross-coupling reactions. organic-chemistry.org

    Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds. Friedel-Crafts acylation, for instance, would install an acyl group, which is a meta-director, thereby altering the regioselectivity of subsequent substitutions. libretexts.orglibretexts.org

    Sulfonation: Treatment with fuming sulfuric acid can add a sulfonic acid group (-SO₃H), which can be used as a directing group or be replaced by other functionalities. libretexts.org

    The sequence of these reactions is critical in the synthesis of polysubstituted benzenes, as the directing effects of the existing substituents dictate the position of new functional groups. msu.edulibretexts.org For instance, after an initial functionalization, the newly introduced group will influence the position of a third substituent, in concert or opposition to the directing effect of the original dimethylcyclohexyl group. msu.edu

    Modifications of the Cyclohexyl Moiety

    The cyclohexyl group provides a three-dimensional scaffold that can be extensively modified to probe interactions in biological systems or alter the physicochemical properties of the molecule. Research on complex molecules containing a substituted cyclohexyl ring demonstrates various strategies for its modification. acs.orgnih.gov

    For example, in the development of MDM2 inhibitors, a 4-hydroxycyclohexyl group served as a template for modification. acs.org Key modifications included:

    Introduction of Gem-Dimethyl Groups: Replacing the 4-hydroxy group with two methyl groups at the same position, creating a 4,4-dimethylcyclohexyl moiety, was found to significantly enhance binding affinity to the target protein. acs.org

    Fluorination: The introduction of two fluorine substituents at the 4-position of the cyclohexyl group was explored, resulting in a compound with good affinity for MDM2. acs.org

    Ring Variation: The entire cyclohexyl group can be replaced by other cyclic systems to evaluate the impact of ring size and heteroatoms. In one study, replacement with a cyclobutyl group decreased potency, but subsequent methylation of the cyclobutyl ring restored it. acs.org Replacement with a 4-tetrahydro-2H-pyran group also yielded a compound with moderate binding affinity. acs.org

    Creation of Multi-Substituted Analogues and Complex Architectures

    Building upon the foundational this compound core, multi-step synthetic sequences can generate highly functionalized analogues and complex molecular architectures. cvr.ac.inresearchgate.net This process often involves a combination of functionalizing the benzene ring and modifying the cyclohexyl group.

    A representative strategy can be seen in the synthesis of complex pharmaceutical leads, where a core structure is elaborated through sequential reactions. google.com For example, a multi-step synthesis might begin with the nitration of the benzene ring, followed by reduction of the nitro group to an amine. This amine can then participate in amide bond formation with a variety of carboxylic acids, effectively coupling the this compound core to other complex fragments. google.com

    In another example, extensive modifications were performed on a lead molecule containing a cyclohexyl group to create superior compounds. acs.org This involved a modular approach where different regions of the molecule were systematically altered. Starting with a functionalized cyclohexylbenzene-like core, chemists replaced the cyclohexyl group with other rings and introduced various substituents on the aromatic portion, leading to a series of compounds with high affinities for their biological target. acs.org Such multi-component reaction protocols are powerful tools for creating diverse libraries of complex molecules from a common starting scaffold. cvr.ac.in

    Comparative Studies of Structure-Reactivity Relationships in Derivatives

    Structure-Reactivity Relationships (SRR) and Structure-Activity Relationships (SAR) are crucial for understanding how chemical modifications influence a molecule's behavior. For derivatives of this compound, these studies correlate specific structural features with outcomes like chemical reactivity or biological potency. nih.gov

    The electronic effects of substituents on the benzene ring significantly influence its reactivity in electrophilic aromatic substitution reactions. pressbooks.pubnih.gov The electron-donating (4,4-dimethylcyclohexyl) group enhances the ring's nucleophilicity, making it more reactive than unsubstituted benzene. msu.edu Introducing an electron-withdrawing group, such as a nitro or acyl group, would deactivate the ring towards further electrophilic attack. msu.eduyoutube.com

    In the context of drug discovery, SAR studies on complex molecules containing the cyclohexylphenyl moiety have yielded precise insights. Modifications to the cyclohexyl ring, in particular, have been shown to dramatically affect biological activity. acs.org

    The following interactive table presents SAR data for a series of compounds where the cyclohexyl moiety was modified, demonstrating the impact on binding affinity to the MDM2 protein. acs.org

    Compound IDModification from Parent Compound (6)MDM2 Binding Affinity (Kᵢ, nM)
    6 Parent (4-hydroxycyclohexyl)2.9
    12 Introduction of two fluorine at C49.8
    13 Replacement of cyclohexyl with cyclobutyl~17.4 (6x less potent than 6)
    14 Replacement with 3,3-dimethylcyclobutyl2.9
    15 Replacement of 4-OH with two methyl groups< 1
    11 Replacement of cyclohexyl with tetrahydropyran75.9
    8 Replacement of cyclohexyl with 4-piperidinyl> 2000

    Data sourced from a study on MDM2 inhibitors and illustrates the effect of modifying a cyclohexyl-like moiety. acs.org

    This data clearly shows that replacing the 4-hydroxyl group with a gem-dimethyl group (Compound 15) leads to a several-fold increase in potency. acs.org Conversely, replacing the cyclohexyl ring with a piperidinyl group (Compound 8) essentially abolishes activity. acs.org These comparative studies are essential for rationally designing new derivatives with optimized properties.

    Future Research Directions and Emerging Challenges

    Development of Novel and Sustainable Synthetic Routes

    The advancement of green chemistry principles is central to future synthetic efforts involving (4,4-Dimethylcyclohexyl)benzene. ijnc.ir Current laboratory-scale synthesis often relies on established methods that may not be environmentally benign or economically scalable. escholarship.org The focus is shifting towards creating new synthetic pathways that are less detrimental to the environment, reduce waste, and are more efficient. researchgate.net

    A key area of research is the development of catalytic systems that circumvent the use of harsh reagents and minimize energy consumption. ijnc.ir This includes the exploration of:

    Heterogeneous Catalysts: Designing solid catalysts that can be easily separated from the reaction mixture and reused, which is crucial for industrial applications.

    Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific chemical transformations under mild conditions, offering high selectivity and reducing the formation of byproducts.

    Organoautocatalysis: Investigating reactions where a product of the synthesis itself acts as a catalyst, potentially eliminating the need for external, and often expensive or toxic, metal catalysts. fau.eu

    Plant-Derived Catalysts: A novel approach involves using plants grown in specific soils to accumulate transition metals, which are then used to create eco-friendly catalysts for chemical synthesis. rsc.org

    Exploration of New Application Areas in Advanced Technologies

    While its derivatives have shown promise, the full application potential of the this compound scaffold remains an active area of investigation. The unique combination of a bulky, saturated ring and an aromatic moiety imparts specific physicochemical properties that can be exploited in various advanced technologies.

    Current research highlights its utility in medicinal chemistry, particularly in the development of anti-tubercular agents. nih.gov Specific derivatives have been identified as potent inhibitors of essential mycobacterial enzymes. For example, N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide acts as an inhibitor of MmpL3, a crucial transporter in Mycobacterium tuberculosis. nih.govliverpool.ac.uk Another compound, 3-Benzyl-5-((((4,4-dimethylcyclohexyl)oxy)carbonyl)amino)benzoic acid, has also been synthesized and evaluated for its antitubercular properties. mdpi.com

    Beyond medicine, the (4,4-dimethylcyclohexyl) group has been incorporated into ligands for advanced materials. It is used in the photochemical synthesis of ligands for Copper(I) photosensitizers, which are relevant for applications in photoredox catalysis. researchgate.net These complexes display long-lived excited states, a desirable property for efficient light-driven chemical reactions. researchgate.net

    Future exploration could target areas such as:

    Liquid Crystals: The rigid and anisotropic structure of cyclohexylbenzene (B7769038) derivatives makes them potential candidates for components in liquid crystal displays.

    Advanced Polymers: Incorporation of the this compound moiety into polymer backbones could be used to tune properties like thermal stability, solubility, and mechanical strength.

    Organic Electronics: The scaffold could serve as a building block for organic semiconductors or insulators, where its electronic properties and molecular packing can be finely adjusted.

    Integration of Machine Learning and AI in Compound Design and Property Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of chemical compounds. ijnc.ir These computational tools can significantly accelerate the design-synthesis-test cycle, making the development of new this compound derivatives more efficient. google.com

    Key applications of AI and ML in this context include:

    Property Prediction: AI models can be trained on existing chemical data to predict the physical, chemical, and biological properties of new, unsynthesized derivatives. This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving time and resources.

    De Novo Design: Machine learning algorithms can generate novel molecular structures based on a desired set of properties. This could lead to the discovery of entirely new derivatives of this compound with enhanced performance for specific applications, such as improved binding affinity for a biological target or optimized electronic properties for a material. nih.gov

    Reaction Optimization: AI can be used to predict the optimal conditions for chemical reactions, including catalyst choice, solvent, temperature, and reaction time. ijnc.ir This is particularly valuable for developing the sustainable and scalable synthetic routes discussed previously.

    By leveraging computational power, researchers can navigate the vast chemical space of possible derivatives more effectively, focusing experimental efforts on compounds with the highest probability of success. google.com

    Challenges in Scalable Synthesis and Industrial Applications

    Translating a laboratory-scale synthesis into a large-scale industrial process presents significant challenges. acs.org For this compound and its derivatives, the path to commercial viability requires overcoming several hurdles.

    The primary challenges include:

    Cost-Effectiveness: The starting materials, catalysts, and energy required for the synthesis must be economically viable for large-scale production. Complex, multi-step syntheses are often too expensive for industrial applications.

    Process Safety and Robustness: Industrial processes must be safe, reliable, and reproducible. Reactions that work well in a controlled lab environment may become hazardous or inefficient when scaled up.

    Waste Management: Large-scale chemical production can generate significant amounts of waste. Developing processes that minimize byproducts and allow for the recycling of solvents and catalysts is a major challenge and a key aspect of green chemistry. researchgate.net

    Purification: Isolating the desired product with high purity on an industrial scale can be complex and costly. The development of efficient and scalable purification methods is essential.

    Overcoming these challenges is critical for the widespread adoption of this compound-based technologies. This requires close collaboration between academic researchers and industrial chemists to design synthetic routes that are not only innovative but also practical, scalable, and sustainable. acs.orguconn.edu

    Q & A

    Q. What are the common synthetic routes for (4,4-Dimethylcyclohexyl)benzene, and what critical parameters influence yield and purity?

    Synthesis typically involves Friedel-Crafts alkylation, where benzene reacts with 4,4-dimethylcyclohexyl halides in the presence of Lewis acids (e.g., AlCl₃). Key parameters include:

    • Catalyst activity : Anhydrous conditions and stoichiometric catalyst ratios are critical to avoid side reactions.
    • Temperature control : Excess heat may lead to polysubstitution or cyclohexyl ring rearrangement.
    • Purification : Column chromatography or recrystallization is used to isolate the product from unreacted starting materials or diastereomers .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

    • ¹H/¹³C NMR : The cyclohexyl group’s axial-equatorial proton splitting (δ 1.0–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.
    • IR spectroscopy : Absence of C=O or O-H stretches (e.g., ~1700 cm⁻¹) distinguishes it from ketone or alcohol derivatives .
    • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 216 for C₁₄H₁₈) and fragmentation patterns validate the structure .

    Q. What safety considerations are paramount when handling this compound in laboratory settings?

    • PPE : Use nitrile gloves and goggles due to potential skin/eye irritation.
    • Ventilation : Avoid inhalation of vapors; work in a fume hood.
    • Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound derivatives?

    Discrepancies often arise from:

    • Isomeric impurities : Cis/trans cyclohexyl conformers may co-elute during purification, altering observed properties.
    • Analytical calibration : Validate HPLC/GC methods with certified reference standards to ensure accuracy.
    • Crystallinity : Recrystallization solvents (e.g., ethanol vs. hexane) affect crystal packing and melting points .

    Q. What role does this compound play in the synthesis of liquid crystalline polymers, and how does substituent position affect mesomorphic behavior?

    The compound serves as a rigid spacer in poly(aryl ether ketone)s. Key findings:

    • Thermotropic behavior : Copolymers with ≥50 mol% biphenol exhibit liquid crystallinity due to reduced steric hindrance from the dimethylcyclohexyl group.
    • Phase transitions : Differential scanning calorimetry (DSC) reveals glass transitions (Tg) at ~150°C and clearing points above 300°C, influenced by polymer backbone rigidity .

    Q. How does the steric environment of the 4,4-dimethylcyclohexyl group influence regioselectivity in catalytic C-H functionalization?

    • Steric hindrance : The bulky cyclohexyl group directs electrophilic substitution to the para position of the benzene ring.
    • Catalyst design : Pd-based catalysts with bulky ligands (e.g., t-Bu₃P) improve selectivity by mitigating ortho/meta pathways .

    Q. What advanced computational methods predict the reactivity of this compound in electrophilic substitution reactions?

    • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
    • Molecular dynamics (MD) : Simulate steric effects of the cyclohexyl group on transition-state geometries.
    • QSPR models : Correlate substituent electronic parameters (σ⁺) with reaction rates .

    Data Contradiction Analysis

    Q. Why do studies report conflicting bioactivity data for this compound derivatives?

    • Purity issues : Residual solvents (e.g., DMF) in pharmacological assays may inhibit enzyme activity.
    • Stereochemistry : Unresolved diastereomers (e.g., cis vs. trans cyclohexyl) can exhibit divergent binding affinities.
    • Assay conditions : Varying pH or temperature in cell-based assays alters compound stability .

    Methodological Recommendations

    Q. How to optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric excess?

    • Chiral catalysts : Use Ru(II)-BINAP complexes for asymmetric hydrogenation of precursor alkenes.
    • Solvent effects : Polar aprotic solvents (e.g., DCE) enhance catalyst stability and selectivity.
    • In situ monitoring : Employ Raman spectroscopy to track reaction progress and minimize byproducts .

    Q. What strategies mitigate decomposition of this compound under high-temperature polymer processing?

    • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.
    • Processing aids : Use plasticizers (e.g., dioctyl phthalate) to lower melt viscosity and reduce thermal stress .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.